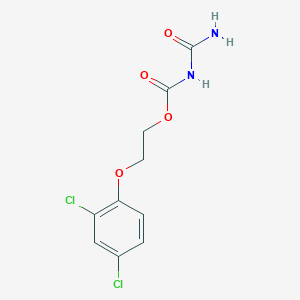![molecular formula C16H9NO2 B14745102 9H-Benzo[a]phenoxazin-9-one CAS No. 731-72-6](/img/structure/B14745102.png)
9H-Benzo[a]phenoxazin-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Benzo[a]phenoxazin-9-one is a heterocyclic aromatic compound with the molecular formula C16H9NO2. It is known for its unique structural features, including multiple aromatic rings and a ketone group. This compound is part of the phenoxazine family and has garnered interest due to its diverse applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Benzo[a]phenoxazin-9-one typically involves the condensation of 2-aminophenol with 1,2-naphthoquinone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the phenoxazinone structure. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: 9H-Benzo[a]phenoxazin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted phenoxazinones, quinone derivatives, and reduced alcohol forms of the compound.
Wissenschaftliche Forschungsanwendungen
9H-Benzo[a]phenoxazin-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound serves as a fluorescent probe for studying cellular processes and imaging.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of 9H-Benzo[a]phenoxazin-9-one involves its interaction with cellular components. In biological systems, the compound can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS) that induce oxidative stress, leading to cell death. The molecular targets include DNA, enzymes involved in oxidative stress response, and cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Phenoxazine: Shares a similar core structure but lacks the ketone group.
Phenothiazine: Contains a sulfur atom in place of the oxygen atom in phenoxazine.
Actinomycin D: A phenoxazine derivative with strong antitumor properties.
Uniqueness: 9H-Benzo[a]phenoxazin-9-one is unique due to its specific structural features, including the ketone group and multiple aromatic rings, which confer distinct chemical reactivity and biological activity. Its ability to act as a fluorescent probe and its potential therapeutic applications set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
731-72-6 |
|---|---|
Molekularformel |
C16H9NO2 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
benzo[a]phenoxazin-9-one |
InChI |
InChI=1S/C16H9NO2/c18-11-6-7-13-15(9-11)19-14-8-5-10-3-1-2-4-12(10)16(14)17-13/h1-9H |
InChI-Schlüssel |
RMJRBXUMWKRUFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C4C=CC(=O)C=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol](/img/structure/B14745036.png)
![(2-Fluorophenyl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14745041.png)








![Carbamic acid, [[(4-methylphenyl)sulfonyl]methyl]nitroso-, ethyl ester](/img/structure/B14745090.png)

